molecular formula C19H13N3O B3147701 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one CAS No. 629623-78-5

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

Cat. No. B3147701
M. Wt: 299.3 g/mol
InChI Key: LKRYTMQZENBLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one, also known as NPPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyridazinone derivatives and has been found to possess various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.

Scientific Research Applications

Water Oxidation Catalysis

  • Application : 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one has been utilized in the synthesis of Ru complexes for water oxidation. These complexes exhibit notable electronic absorption and redox properties, crucial for oxygen evolution in water oxidation processes (Zong & Thummel, 2005).

Crystal Structure Analysis

  • Application : The compound has been a subject in crystallography studies, specifically for understanding its structural aspects. Such studies provide insights into the arrangement and conformation of molecules, which are important for various applications in materials science and chemistry (Nicolas-Gomez, Martínez-Otero, & Dorazco‐González, 2014).

Synthesis of Complex Molecules

  • Application : This compound is integral in synthesizing diverse chemical structures, playing a pivotal role in the creation of complex molecules for varied scientific applications, including potential pharmaceutical uses (Aly, 2006).

Chemosensors for Transition Metal Ions

  • Application : It has been used in the synthesis of chemosensors for detecting transition metal ions. Such sensors are valuable in environmental monitoring and industrial processes (Gosavi-Mirkute et al., 2017).

Supramolecular Architecture

  • Application : Studies have focused on its role in forming supramolecular architectures. This is significant in the field of nanotechnology and materials science, where the self-assembly of molecules is key (Wilk, Janczak, & Videnova-Adrabińska, 2012).

Organic Electronics

  • Application : The compound has been utilized in the synthesis of organic compounds for application in polymer light-emitting diodes (PLEDs), indicating its relevance in the field of organic electronics (Tang et al., 2014).

properties

IUPAC Name

3-naphthalen-2-yl-4-pyridin-4-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c23-18-12-17(14-7-9-20-10-8-14)19(22-21-18)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYTMQZENBLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 2
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 3
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 4
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 5
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 6
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

Citations

For This Compound
1
Citations
SM Roy, VL Grum-Tokars, JP Schavocky… - ACS chemical …, 2015 - ACS Publications
The first kinase inhibitor drug approval in 2001 initiated a remarkable decade of tyrosine kinase inhibitor drugs for oncology indications, but a void exists for serine/threonine protein …
Number of citations: 79 pubs.acs.org

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